molecular formula C13H23NO4S2 B2895685 Methyl 2-((1-(cyclohexylsulfonyl)pyrrolidin-3-yl)thio)acetate CAS No. 1795299-12-5

Methyl 2-((1-(cyclohexylsulfonyl)pyrrolidin-3-yl)thio)acetate

Cat. No.: B2895685
CAS No.: 1795299-12-5
M. Wt: 321.45
InChI Key: XLUOGXWIJJMXOW-UHFFFAOYSA-N
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Description

Methyl 2-((1-(cyclohexylsulfonyl)pyrrolidin-3-yl)thio)acetate (CAS: 1795299-12-5) is a sulfur-containing heterocyclic compound with a molecular formula of C₁₃H₂₃NO₄S₂ and a molecular weight of 321.5 g/mol . Its structure comprises a pyrrolidine ring substituted with a cyclohexylsulfonyl group at the 1-position and a thioacetate ester moiety at the 3-position. While its exact physical properties (e.g., density, melting point) and biological activity remain underexplored in available literature, the structural complexity suggests applications in medicinal chemistry or agrochemical research.

Properties

IUPAC Name

methyl 2-(1-cyclohexylsulfonylpyrrolidin-3-yl)sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4S2/c1-18-13(15)10-19-11-7-8-14(9-11)20(16,17)12-5-3-2-4-6-12/h11-12H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLUOGXWIJJMXOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1CCN(C1)S(=O)(=O)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((1-(cyclohexylsulfonyl)pyrrolidin-3-yl)thio)acetate typically involves multiple steps. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the cyclohexylsulfonyl group. The final step involves the attachment of the thioacetate moiety. Specific reaction conditions, such as the use of methanesulfonic acid under reflux in methanol, can be employed to achieve high yields .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high efficiency and purity. The process may include steps such as distillation, crystallization, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((1-(cyclohexylsulfonyl)pyrrolidin-3-yl)thio)acetate can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the sulfonyl group or to modify the thioacetate moiety.

    Substitution: The thioacetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups to the molecule.

Scientific Research Applications

Methyl 2-((1-(cyclohexylsulfonyl)pyrrolidin-3-yl)thio)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Methyl 2-((1-(cyclohexylsulfonyl)pyrrolidin-3-yl)thio)acetate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites of enzymes, while the thioacetate moiety can participate in nucleophilic attacks. These interactions can modulate the activity of the target molecules and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Methyl 2-((1-(cyclohexylsulfonyl)pyrrolidin-3-yl)thio)acetate, three structurally related compounds are analyzed below (Table 1).

Table 1: Structural and Functional Comparison of Sulfur-Containing Heterocycles

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Substituents
This compound C₁₃H₂₃NO₄S₂ 321.5 Thioether, sulfonyl, ester Cyclohexylsulfonyl-pyrrolidine, methyl ester
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate C₁₂H₁₈N₂O₃S₂ ~302.4* Thioether, pyrimidine, thietane Thietane-3-yloxy, ethyl ester
Ethyl S-2-diisopropylmethylammonium methylphosphonothiolate iodide C₁₂H₂₉INO₂PS 417.3 Phosphonothiolate, quaternary ammonium Diisopropylmethylammonium, iodide counterion

*Calculated based on molecular formula.

Structural and Functional Differences

Core Heterocycle and Sulfur Motifs: The target compound features a pyrrolidine ring with a sulfonyl group, distinguishing it from the pyrimidine-thietane hybrid in Compound 1 and the phosphonothiolate in Compound 2 . Compound 2’s phosphonothiolate group introduces phosphorus-based reactivity, which is absent in the other compounds .

Substituent Effects: The cyclohexylsulfonyl group in the target compound provides steric bulk and lipophilicity, contrasting with Compound 1’s smaller thietane-3-yloxy substituent .

Biological Activity

Methyl 2-((1-(cyclohexylsulfonyl)pyrrolidin-3-yl)thio)acetate (CAS Number: 1795299-12-5) is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following features:

  • Molecular Formula : C₁₃H₂₃NO₄S₂
  • Molecular Weight : 321.5 g/mol
  • Structural Components : The compound contains a pyrrolidine ring, a sulfonyl group, and a thioacetate moiety, which contribute to its biological activity.

In Vitro Studies

A review of existing literature highlights several studies that provide insights into the biological activity of related compounds:

CompoundCell LineIC₅₀ (μM)Mechanism
Compound 12eA5491.06 ± 0.16Induces apoptosis
Compound 12eMCF-71.23 ± 0.18Induces apoptosis
Compound 12eHeLa2.73 ± 0.33Induces apoptosis

These findings suggest that this compound may exhibit similar cytotoxic effects due to its structural similarities with other active compounds.

Case Studies

While direct case studies specifically involving this compound are scarce, the following points summarize relevant findings from related research:

  • Cytotoxicity Assessment : In vitro assays using the MTT method have been employed to evaluate the cytotoxic effects of structurally similar compounds against various cancer cell lines. The results consistently indicate that these compounds can effectively inhibit cell proliferation and induce apoptosis.
  • Structure–Activity Relationship (SAR) : Research on related sulfonamide derivatives has established that specific structural features significantly influence their biological activity, suggesting that modifications to the methyl thioacetate moiety could enhance or diminish efficacy .

Q & A

Q. How can researchers optimize the synthesis of Methyl 2-((1-(cyclohexylsulfonyl)pyrrolidin-3-yl)thio)acetate to improve yield and purity?

  • Methodological Answer : Synthesis optimization involves critical parameters such as solvent selection (e.g., acetonitrile or dichloromethane), reaction temperature, and catalyst choice. For example, stepwise synthesis of structurally analogous sulfonamide-pyrrolidine esters achieved yields of 66–92% by adjusting reaction times and stoichiometric ratios of intermediates . Continuous flow reactors and high-throughput screening are recommended for scalability and reproducibility . Table 1: Reaction Optimization Parameters
ParameterTypical RangeImpact on Yield/Purity
SolventAcetonitrile/DCMPolarity affects reaction rate
Temperature25–80°CHigher temps accelerate sulfonylation
CatalystTEA or DBUBase catalysts improve nucleophilic substitution

Q. What analytical techniques are essential for characterizing this compound’s structure and purity?

  • Methodological Answer :
  • NMR Spectroscopy : Confirm regiochemistry of the pyrrolidine and sulfonyl groups (e.g., 1^1H NMR for thioether protons at δ 3.5–4.0 ppm) .
  • HPLC-MS : Assess purity (>95%) and detect byproducts from incomplete esterification or sulfonylation .
  • X-ray Crystallography : Resolve stereochemical ambiguities in the cyclohexylsulfonyl moiety .

Q. What are the common chemical reactions involving the thioether and ester functional groups in this compound?

  • Methodological Answer :
  • Oxidation : The thioether can be oxidized to sulfoxide/sulfone derivatives using mCPBA or H2_2O2_2, altering biological activity .
  • Ester Hydrolysis : Basic conditions (NaOH/EtOH) yield carboxylic acid derivatives for further coupling .
  • Nucleophilic Substitution : The pyrrolidine nitrogen reacts with electrophiles (e.g., acyl chlorides) to generate diversely functionalized analogs .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the cyclohexyl or pyrrolidine moieties) influence bioactivity?

  • Methodological Answer : Comparative studies of analogs show that electron-withdrawing groups (e.g., -CN on benzoyl derivatives) enhance kinase inhibition by 30–50% due to increased electrophilicity . Conversely, bulky cyclohexyl groups improve metabolic stability but reduce solubility. Table 2 illustrates this structure-activity relationship (SAR): Table 2: Bioactivity of Structural Analogs
SubstituentTarget Enzyme IC50_{50} (nM)Solubility (mg/mL)
4-Cyanobenzoyl12 ± 1.50.8
2-Chlorophenylsulfonyl45 ± 3.21.2
4-Methylthiophene85 ± 6.72.5
Data from kinase inhibition assays

Q. How should researchers resolve contradictions in reported biological data (e.g., conflicting IC50_{50}50​ values across studies)?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., ATP concentration in kinase assays) or impurity profiles. To mitigate:
  • Standardize assay protocols (e.g., use recombinant enzymes at fixed concentrations) .
  • Re-evaluate compound purity via orthogonal methods (e.g., LC-MS vs. NMR) .
  • Perform dose-response curves in triplicate to confirm reproducibility .

Q. What computational strategies can predict this compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model binding poses with cyclohexylsulfonyl in hydrophobic pockets .
  • MD Simulations : Simulate >100 ns trajectories to assess stability of enzyme-ligand complexes (e.g., with GROMACS) .
  • QSAR Models : Train models on analogs to predict ADMET properties (e.g., logP, BBB permeability) .

Synthesis and Application Challenges

Q. What strategies mitigate side reactions during the sulfonylation of the pyrrolidine intermediate?

  • Methodological Answer :
  • Pre-activation : Pre-mix sulfonyl chlorides with Hünig’s base to minimize hydrolysis .
  • Low-Temperature Control : Maintain reactions at 0–5°C to suppress sulfonate ester formation .

Q. How can researchers validate the compound’s mechanism of action in complex biological systems?

  • Methodological Answer :
  • CRISPR-Cas9 Knockout : Confirm target engagement by comparing activity in wild-type vs. enzyme-knockout cell lines .
  • SPR/BLI : Measure binding kinetics (kon_{on}/koff_{off}) to purified targets .

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